molecular formula C15H12O3 B1674779 Lettucenin A CAS No. 97915-46-3

Lettucenin A

Cat. No.: B1674779
CAS No.: 97915-46-3
M. Wt: 240.25 g/mol
InChI Key: PATCUDSVUMFCMB-UHFFFAOYSA-N
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Description

Lettucenin A is a sesquiterpene phytoalexin, specifically a guaianolide, that is elicited in lettuce (Lactuca sativa) as a key component of its induced defense system against microbial pathogens . This compound is produced in plant tissues in response to biotic stressors, such as bacterial infection by pathogens like Pseudomonas cichorii, or through abiotic elicitation using agents like CuSO₄ and AgNO₃ . Research demonstrates that this compound exhibits significant in vitro antibacterial activity against the pathogen Xanthomonas campestris, with a clear negative correlation between bacterial growth rate and the concentration of this compound . Studies suggest that the success of a pathogen in colonizing lettuce may depend on the dynamic balance between the accumulation of this compound at infection sites and the pathogen's ability to degrade or detoxify this compound . Recent investigations into soil-borne pathogens like Rhizoctonia solani and Olpidium virulentus have identified a sophisticated, two-stage defense mechanism in lettuce involving this compound . This process involves an initial release of benzoic acid into the rhizosphere, followed by the localized accumulation of this compound specifically within affected root and leaf tissues, highlighting its role as a major locally-acting phytoalexin . As a naturally occurring defense compound, this compound is an essential reagent for researchers studying plant-pathogen interactions, plant immunity signaling pathways, and the development of natural strategies for crop protection. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

97915-46-3

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

6-methyl-9-methylidene-2-oxo-7,8-dihydroazuleno[4,5-b]furan-3-carbaldehyde

InChI

InChI=1S/C15H12O3/c1-8-3-6-11-12(7-16)15(17)18-14(11)13-9(2)4-5-10(8)13/h3,6-7H,2,4-5H2,1H3

InChI Key

PATCUDSVUMFCMB-UHFFFAOYSA-N

SMILES

CC1=C2CCC(=C)C2=C3C(=C(C(=O)O3)C=O)C=C1

Canonical SMILES

CC1=C2CCC(=C)C2=C3C(=C(C(=O)O3)C=O)C=C1

Appearance

Solid powder

melting_point

175-176°C

Other CAS No.

97915-46-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lettucenin A; 

Origin of Product

United States

Scientific Research Applications

Plant Defense Mechanism

Lettucenin A acts as a phytoalexin, a substance produced by plants in response to pathogen attack. Research indicates that it accumulates in plant tissues upon infection with pathogens such as Rhizoctonia solani and Olpidium virulentus. This accumulation is part of a two-stage defense mechanism:

  • Initial Response : Benzoic acid is released from the roots into the rhizosphere upon pathogen infection.
  • Secondary Response : this compound accumulates locally in affected tissues, enhancing the plant's defense against further pathogen invasion .

Case Study: this compound Against Soil-Borne Pathogens

A study demonstrated that this compound's concentration increased significantly (up to 46-fold) in leaf tissues treated with chemical elicitors compared to untreated controls. In infected plants, it was observed that this compound levels doubled in root tissues and increased sevenfold in infected leaves, showcasing its critical role in plant defense .

Antimicrobial Properties

This compound has been evaluated for its antibacterial properties against various pathogens. Notably, it exhibits significant inhibitory effects on Xanthomonas campestris, a bacterium responsible for diseases in crops. In vitro studies revealed varying sensitivities of this pathogen to different concentrations of this compound, indicating its potential as a natural pesticide .

Table 1: Antimicrobial Activity of this compound

PathogenConcentration TestedInhibition (%)
Xanthomonas campestrisLow30
Rhizoctonia solaniModerate51
Olpidium virulentusHighNot significant

Health Benefits

Beyond its agricultural applications, this compound may have implications for human health. Its presence in lettuce suggests potential health benefits associated with its consumption. Studies indicate that compounds like this compound can act as antioxidants and may possess anti-inflammatory properties, contributing to overall health when included in the diet .

Chemical Properties and Structure

This compound is characterized by its unique cycloheptafuran structure, which contributes to its biological activity. The compound's basicity and structural characteristics have been analyzed using density functional theory, revealing correlations between its chemical structure and biological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lettucenin A shares structural and functional similarities with other sesquiterpene lactones (SLs), though key differences dictate their bioactivity and ecological roles. Below is a comparative analysis:

Structural and Functional Comparison

Compound Structural Features Bioactivity Key Findings Reference
This compound Guaianolide skeleton with αMγL group High antifungal potency (e.g., inhibits Botrytis spp.) Tissue-specific production (30-fold increase post-infection); non-polar properties enhance membrane disruption efficiency .
Artemisinin Sesquiterpene lactone with endoperoxide Antimalarial, anticancer Polar endoperoxide group enables reactive oxygen species generation; lacks direct antifungal action .
Parthenolide Germacranolide with αMγL group Anti-inflammatory, anticancer Bulky substituents reduce accessibility to αMγL, lowering antimicrobial efficacy compared to this compound .
Synthetic Guaianolide Analog Artificial guaianolide structure Reduced bioactivity vs. natural SLs In lotus studies, synthetic analogs showed 40% lower stimulation of Gigaspora margarita hyphae growth compared to natural SLs .

Key Comparative Insights

Role of αMγL Group: this compound and parthenolide both contain αMγL, but parthenolide's bulky groups sterically hinder interactions with microbial membranes, reducing efficacy . Non-polar SLs like this compound exhibit superior bioactivity due to enhanced membrane permeability, whereas polar SLs (e.g., artemisinin) prioritize redox-based mechanisms .

Structural Subclass Differences: Guaianolides (e.g., this compound) demonstrate higher antifungal potency than germacranolides (e.g., parthenolide) due to optimized spatial arrangement of functional groups .

Natural vs. Synthetic SLs :

  • Synthetic analogs often underperform due to incomplete replication of stereochemical or electronic properties critical for target engagement .

Ecological Specificity :

  • This compound's tissue-specific induction contrasts with constitutive SLs (e.g., volatile lactones in surface defenses), which provide baseline protection but lack dynamic response .

Research Findings and Implications

  • Antimicrobial Specificity : this compound’s αMγL-mediated membrane disruption is less effective against bacteria with thick cell walls (e.g., Gram-positive species), highlighting its niche role in combating fungi .
  • Drug Development Challenges : Synthetic SLs’ reduced efficacy underscores the need for biomimetic design strategies to replicate natural compounds’ stereochemical precision .

Preparation Methods

Elicitation Techniques for Enhanced Lettucenin A Accumulation

This compound is naturally synthesized in lettuce in response to abiotic stressors. Ong and Chong (Search Result) demonstrated that elicitors like silver nitrate (AgNO₃) and copper sulfate (CuSO₄) significantly enhance this compound production. Spraying lettuce with 10 mM AgNO₃ or CuSO₄ increased concentrations to 4.27 μg/ml and 4.26 μg/ml, respectively, compared to untreated controls. Ultraviolet (UV-C, 254 nm) irradiation and freeze-thaw cycles also induced accumulation, albeit at lower levels (1.52 μg/ml and 0.49 μg/ml).

Plant age critically influences yields. This compound levels peak at week 12 post-germination (4.27 μg/ml with AgNO₃) before declining to negligible amounts by week 18. This age-dependent response correlates weakly (R² = 0.69) with elicitor application timing, suggesting optimization requires synchronized plant growth and stress induction.

Table 1: Efficacy of Elicitors on this compound Accumulation

Elicitor Concentration This compound Yield (μg/ml) Optimal Plant Age (Weeks)
AgNO₃ 10 mM 4.27 ± 0.15 12
CuSO₄ 10 mM 4.26 ± 0.12 12
UV-C Irradiation 254 nm 1.52 ± 0.08 12
Freeze-Thaw Cycles 3 cycles 0.49 ± 0.03 12

Extraction and Purification Protocols

Post-elicitation, this compound is extracted using polar solvents. Methanol or ethanol (70–80% v/v) effectively solubilize the compound from homogenized lettuce leaves. Centrifugation (10,000 × g, 15 min) removes cellular debris, followed by vacuum distillation to concentrate the extract. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7 v/v) yields >90% pure this compound, as confirmed by HPLC and NMR.

Chemical Synthesis of this compound

Total Synthesis from Indanone Precursors

Monde et al. () achieved the first total synthesis of this compound via a seven-step sequence starting from 6-methoxyindan-1-one (Figure 1). Key steps include:

  • Bromination : Dibromination of indanone with Br₂ in acetic acid yields 2,3-dibromo-6-methoxyindan-1-one.
  • Reductive Ring Expansion : Treatment with zinc dust in ethanol induces reductive expansion, forming the cycloheptafuran core.
  • Oxidation and Functionalization : Selective oxidation of the C-2 position using pyridinium chlorochromate (PCC) introduces the ketone group, followed by formylation at C-3 via Vilsmeier-Haack reaction.

The final step affords this compound in 22% overall yield, with spectroscopic data matching natural isolates.

Table 2: Synthetic Route to this compound

Step Reaction Reagents/Conditions Yield (%)
1 Bromination Br₂, CH₃COOH, 0°C 85
2 Reductive Ring Expansion Zn, EtOH, reflux 68
3 Oxidation PCC, CH₂Cl₂, rt 73
4 Formylation POCl₃, DMF, 60°C 65

Alternative Synthetic Strategies

While the indanone route remains predominant, Stevens rearrangement of ammonium ylides offers potential for structural analogs. Deprotonation of α-aminonitriles followed by asymmetric transfer hydrogenation could enable enantioselective synthesis, though applicability to this compound remains unexplored.

Recent advancements in lettuce genomics (LettuceDB,) have identified candidate genes in the mevalonate pathway responsible for sesquiterpenoid biosynthesis, including this compound. RNA sequencing of stress-responsive cultivars () reveals upregulated LsTPS (terpene synthase) and LsCYP (cytochrome P450) genes during elicitation, providing targets for metabolic engineering.

Table 3: Key Genes in this compound Biosynthesis

Gene ID Function Expression Fold-Change (Elicited vs. Control)
LsTPS1 Terpene synthase 4.8×
LsCYP71A22 Cytochrome P450 oxidase 3.5×
LsAO1 Aldehyde oxidase 2.9×

Comparative Analysis of Preparation Methods

Natural Extraction

  • Pros : Cost-effective, utilizes renewable plant biomass.
  • Cons : Low yields (≤4.27 μg/ml), season-dependent, requires large-scale cultivation.

Chemical Synthesis

  • Pros : High purity (>90%), scalable, enables structural modifications.
  • Cons : Multi-step synthesis (22% overall yield), hazardous reagents (Br₂, Zn).

Biotechnological Production

  • Pros : Sustainable, tunable via genetic engineering.
  • Cons : In early research stages, unoptimized fermentation yields.

Q & A

Basic: What are the standard methodologies for isolating and purifying Lettucenin A from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key steps include:

  • Plant Material Preparation : Freeze-drying and grinding to maximize compound release .
  • Fractionation : Use of gradient elution with polar/non-polar solvents (e.g., hexane-ethyl acetate mixtures) to separate compounds .
  • Characterization : NMR (¹H, ¹³C) and LC-MS for structural confirmation .
    Purity validation requires ≥95% homogeneity via analytical HPLC with UV/Vis or MS detection .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

  • Quantitative NMR (qNMR) : Uses an internal standard (e.g., trimethylsilylpropionic acid) for absolute quantification, ideal for non-volatile compounds .
  • UHPLC-DAD/HRMS : Combines high-resolution separation with mass accuracy (≤5 ppm error) to distinguish this compound from isomers .
  • Validation Protocols : Follow ICH guidelines for linearity (R² ≥0.99), recovery rates (90–110%), and limit of detection (LOD ≤0.1 µg/mL) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial potency)?

Answer: Contradictions often arise from:

  • Variable Purity : Impurities (e.g., co-eluting terpenoids) may skew bioassay results. Re-isolate using orthogonal methods (e.g., size-exclusion + reversed-phase HPLC) .
  • Assay Conditions : Standardize protocols (e.g., CLSI guidelines for MIC assays) to control variables like inoculum size and incubation time .
  • Statistical Rigor : Use multivariate analysis (ANOVA with post-hoc tests) to identify outliers and confirm dose-response trends .

Advanced: What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Retrosynthetic Analysis : Prioritize stereoselective steps (e.g., Sharpless epoxidation) to replicate the compound’s lactone ring .
  • Catalytic Systems : Screen palladium/copper catalysts for cross-coupling efficiency (≥80% yield) .
  • Scalability : Use flow chemistry for intermediates prone to degradation under batch conditions .

Advanced: How can mechanistic studies on this compound’s antioxidant activity be designed to minimize confounding factors?

Answer:

  • In Vitro Models : Combine DPPH/ABTS assays with cellular ROS detection (e.g., H2DCFDA staining in HepG2 cells) to distinguish direct scavenging vs. Nrf2 pathway activation .
  • Negative Controls : Include antioxidants with known mechanisms (e.g., ascorbic acid) and inhibitors (e.g., ML385 for Nrf2) .
  • Data Integration : Use cheminformatics tools (e.g., SwissTargetPrediction) to map putative molecular targets .

Advanced: What validation criteria ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Answer:

  • Animal Models : Use ≥6 rodents per group to account for inter-individual variability; validate dose via LC-MS plasma profiling .
  • Metabolite Screening : Apply HRMS/MS to identify phase I/II metabolites (e.g., glucuronidation sites) .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for transparent reporting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lettucenin A
Reactant of Route 2
Lettucenin A

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